Deguelin
Übersicht
Beschreibung
Deguelin is a derivative of rotenone, both of which are classified as rotenoids of the flavonoid family and are naturally occurring insecticides . They can be produced by extraction from several plant species belonging to three genera of the legume family, Fabaceae: Lonchocarpus, Derris, or Tephrosia .
Synthesis Analysis
Deguelin has been synthesized in several studies. For example, a series of deguelin derivatives were prepared and identified with in vitro antifungal activity against drug-resistant C. albicans combined with fluconazole . Another study described stereocontrolled semi-syntheses of deguelin and tephrosin, anti-cancer rotenoids isolated from Tephrosia vogelii .Molecular Structure Analysis
Deguelin’s molecular formula is C23H22O6 . It is a rotenoid compound that exists in abundant quantities in the bark, roots, and leaves of the Leguminosae family of plants .Chemical Reactions Analysis
Deguelin has been implicated in the disruption of cell growth and the suppression of select proteins . In a study, a series of deguelin derivatives were prepared and identified with in vitro antifungal activity against drug-resistant C. albicans combined with fluconazole .Physical And Chemical Properties Analysis
Deguelin has a molecular weight of 394.42 g/mol . Its melting point is 171 °C . The mean residence time (MRT) is 6.98 h, and the terminal half-life (t1/2) is 9.26 h .Wirkmechanismus
Target of Action
Deguelin, a naturally occurring rotenoid, primarily targets key oncogenic pathways, including the epithelial-to-mesenchymal transition, angiogenesis-related pathways, and the phosphoinositide 3-kinase/Akt, Wnt, epidermal growth factor receptor, c-Met, and hedgehog signal transduction cascades . It also targets nuclear c-Met and its downstream targets such as p-ERK and p-AKT .
Mode of Action
Deguelin interacts with its targets by inhibiting their activity. For instance, it inhibits the in vitro EGFR kinase activity of wild type . It also reduces the expression of nuclear c-Met and its downstream targets such as p-ERK and p-AKT . This inhibition leads to significant changes in the cellular processes, including cell migration .
Biochemical Pathways
Deguelin affects multiple biochemical pathways. It disrupts anti-apoptosis signaling, such as the PI3K/Akt pathway, leading to the induction of apoptosis . It also inhibits the EGFR-signaling pathway , which is crucial in the oncogenesis of human non-small cell lung cancer. Furthermore, deguelin has been reported to stimulate the generation of Reactive Oxygen Species (ROS), which plays a significant role in normal biochemical functions and abnormal pathological processes .
Pharmacokinetics
Deguelin exhibits a mean residence time (MRT) of 6.98 hours and a terminal half-life (t1/2) of 9.26 hours . The area under the curve (AUC) and total clearance (Cl) are 57.3 ng·h/ml and 4.37 L/h per kg, respectively, with an apparent volume of distribution (V) and volume of distribution at steady-state (Vss) of 3.421 L/kg and 30.46 L/kg, respectively . Following administration, deguelin distributes in various tissues and is excreted as metabolites, mainly via the feces .
Result of Action
Deguelin exhibits potent anti-tumor effects. It inhibits the in vitro and in vivo growth of cancer cells, such as non-small cell lung cancer cells and highly metastatic murine mammary cancer cells . It also reduces the occurrence of metastatic lung lesions . These effects are achieved through the down-regulation of c-Met activation and thereby inhibiting the expression of downstream key molecules regulating multiple pathways such as PI3K-AKT, ERK1/2 .
Action Environment
Environmental factors, such as exposure to pesticides, herbicides, and insecticides, have been connected to the development of diseases like Parkinson’s disease (PD). Deguelin has been reported to elicit PD-like symptoms in rats administered with deguelin (6 mg/kg/day for 6 days), possibly through the inhibition of mitochondrial complex I . This suggests that the environment can influence the action, efficacy, and stability of deguelin.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,14S)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10,19-20H,11H2,1-4H3/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDAZKGHSNRHTD-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200231 | |
Record name | Deguelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
522-17-8 | |
Record name | Deguelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deguelin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deguelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEGUELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5Z93K66IE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of deguelin?
A: Deguelin exerts its biological effects primarily by binding to the ATP-binding pocket of heat shock protein 90 (Hsp90) []. This interaction disrupts Hsp90's chaperone function, leading to the degradation of its client proteins, many of which are involved in cancer cell survival and proliferation [].
Q2: What are some of the key downstream effects of deguelin's inhibition of Hsp90?
A: By inhibiting Hsp90, deguelin promotes the ubiquitin-mediated degradation of client proteins such as hypoxia-inducible factor 1-alpha (HIF-1α) [, ], Akt [, ], and potentially others []. This degradation leads to various downstream effects, including apoptosis induction, angiogenesis inhibition, and suppression of cell proliferation and invasion [, , ].
Q3: Does deguelin affect other signaling pathways?
A: Research suggests that deguelin also modulates other signaling pathways besides Hsp90. It has been shown to suppress the NF-κB activation pathway by inhibiting IκBα kinase, leading to decreased expression of genes involved in cell survival, proliferation, and invasion [].
Q4: Does deguelin induce differentiation in certain cancer cells?
A: Yes, deguelin has been shown to induce granulocytic/monocytic differentiation in acute myeloid leukemia (AML) cells carrying mutant NPM1 (Mt NPM1) [, ]. This effect appears to be mediated by the downregulation of Mt NPM1 and SIRT1, leading to increased expression of CEBPβ and G-CSFR [].
Q5: What is the molecular formula and weight of deguelin?
A5: Deguelin has the molecular formula C23H22O6 and a molecular weight of 394.4 g/mol.
Q6: Is there spectroscopic data available for deguelin?
A: While the provided abstracts don't offer detailed spectroscopic data, they mention techniques like high-performance liquid chromatography (HPLC) [, ] and nuclear magnetic resonance (NMR) [] being used to characterize deguelin and its derivatives.
Q7: In what solvents is deguelin soluble?
A: Deguelin demonstrates good solubility in various organic solvents, including methanol, ethanol, glycol, acetonitrile, acetone, chloroform, carbon tetrachloride, and ethyl acetate [].
Q8: How does light exposure affect deguelin stability?
A: Deguelin is susceptible to degradation upon exposure to light, whereas its derivative, dehydrodeguelin, shows better stability under similar conditions [].
Q9: Does deguelin exhibit catalytic activity?
A9: The provided abstracts do not directly discuss deguelin's catalytic properties. Its biological activities primarily stem from its inhibitory effects on specific proteins and signaling pathways.
Q10: Have computational methods been used to study deguelin?
A: Yes, docking analysis has been employed to understand how deguelin binds to the ATP-binding pocket of Hsp90 [].
Q11: How do structural modifications of deguelin impact its activity?
A: Researchers have synthesized deguelin analogs to enhance its therapeutic potential and reduce potential side effects []. One analog, SH-14, demonstrated superior aqueous solubility, reduced cytotoxicity in normal cells, and comparable or greater apoptotic activity compared to deguelin [].
Q12: What are some strategies to improve deguelin's stability and bioavailability?
A: Liposomal encapsulation has been explored as a strategy to enhance deguelin's stability, bioavailability, and lung-specific delivery, resulting in significant chemopreventive and therapeutic activity at lower doses compared to free deguelin [].
Q13: Have other formulation approaches been investigated for deguelin?
A: Yes, cationic DOTAP and MPEG-PCL hybrid nanoparticles (DMP) have been investigated to improve deguelin's water solubility and enhance its anticancer activity []. Further incorporation of these nanoparticles into a thermo-sensitive Pluronic F127 hydrogel (D/DMP-F) has shown promise for extended drug release and localized delivery in bladder cancer treatment [].
A13: The provided abstracts primarily focus on the scientific aspects of deguelin and do not delve into SHE regulations.
Q14: What is known about the absorption and metabolism of deguelin?
A: Deguelin is metabolized by human recombinant cytochrome P450 enzymes 3A4 and 2C19 []. These enzymes primarily catalyze 12aβ hydroxylation and 2-O-demethylation of deguelin, forming metabolites that are less potent inhibitors of complex I [].
Q15: In which cancer cell lines has deguelin shown antiproliferative activity in vitro?
A: Deguelin has demonstrated antiproliferative activity in vitro against various cancer cell lines, including lung cancer (H1299, A549) [, ], breast cancer (MCF-7, BT474, T47D, MDA-MB-231) [], colorectal cancer (SW620, RKO) [], gastric cancer (SNU-484, AGS, MKN-28) [], human leukemia (U937) [], prostate cancer (PC3, DU145) [], and pancreatic cancer (PanC-1, AsPC-1, BxPC-3) [].
Q16: What are some animal models used to study the anticancer effects of deguelin?
A: Researchers have utilized various animal models to investigate deguelin's anticancer potential, including xenograft models of lung cancer [], breast cancer [], oral cancer [], and pancreatic cancer []. Additionally, deguelin's chemopreventive activity has been studied in a two-stage skin carcinogenesis model [] and an AOM-induced colon carcinogenesis model [] in mice.
A16: The provided abstracts do not delve into specific resistance mechanisms or cross-resistance patterns associated with deguelin.
Q17: Are there any toxicity concerns associated with deguelin?
A: While deguelin exhibits promising anticancer activities, concerns remain regarding its potential toxicity, particularly its neurotoxic effects []. Further research is needed to fully understand its safety profile and potential long-term effects.
Q18: What steps are being taken to mitigate the potential toxicity of deguelin?
A: One strategy to potentially minimize deguelin's systemic toxicity involves targeted delivery approaches. For instance, liposomal encapsulation and intranasal administration have been shown to enhance deguelin's lung-specific delivery, reducing potential off-target effects [].
Q19: Besides liposomal encapsulation, are there other drug delivery strategies being investigated for deguelin?
A: Yes, cationic DOTAP and MPEG-PCL hybrid nanoparticles (DMP) incorporated into a thermo-sensitive Pluronic F127 hydrogel (D/DMP-F) have shown promise for improved deguelin delivery and retention in the bladder [].
A19: The provided abstracts primarily focus on deguelin's mechanism of action and efficacy rather than exploring specific biomarkers for treatment response or adverse effects.
Q20: What analytical techniques are commonly used to study deguelin?
A: Various analytical methods are employed in deguelin research. HPLC is frequently used to analyze deguelin content in plant extracts and biological samples [, ]. Additionally, techniques like Western blotting, immunofluorescence, flow cytometry, and ELISA are used to assess protein expression, cell cycle progression, apoptosis, and other cellular processes [, , , , , , , , ].
Q21: How does deguelin's solubility affect its bioavailability?
A: Deguelin's poor water solubility presents a challenge for its clinical application. Strategies like liposomal encapsulation and nanoparticle formulation are being investigated to enhance its solubility and bioavailability [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.